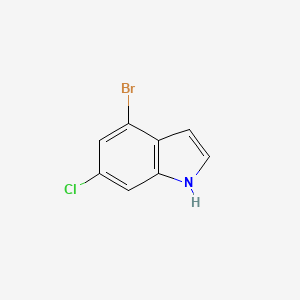

4-Bromo-6-chloro-1H-indole

概要

説明

4-Bromo-6-chloro-1H-indole is a compound with the molecular formula C8H5BrClN and a molecular weight of 230.49 . The compound is stored in a dry environment at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromo-6-chloro-1H-indole is 1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Bromo-6-chloro-1H-indole is a solid substance with a molecular weight of 230.49 g/mol . It has a topological polar surface area of 15.8 Ų . The compound is stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

Cancer Treatment Research

4-Bromo-6-chloro-1H-indole: derivatives have been studied for their potential in treating cancer. The indole nucleus is a common structure found in natural products and drugs, and its derivatives are known to exhibit properties that can inhibit the growth of cancer cells. Research has shown that these compounds can be used to develop new therapeutic agents targeting various types of cancer .

Antimicrobial Applications

The indole scaffold is also significant in the development of antimicrobial agents. Derivatives of 4-Bromo-6-chloro-1H-indole have been explored for their efficacy against a range of microbial infections. This includes research into new treatments for bacterial, fungal, and viral infections, where the indole derivatives show promise due to their bioactive properties .

Neurodegenerative Disorders

Indole derivatives are being investigated for their potential applications in treating neurodegenerative disorders. The compounds can interact with biological pathways that are relevant to diseases like Alzheimer’s and Parkinson’s, providing a basis for the development of novel drugs that could alleviate symptoms or slow disease progression .

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic effects of indole derivatives, including 4-Bromo-6-chloro-1H-indole , is ongoing. These compounds may offer new pathways for pain relief and the treatment of chronic inflammatory conditions, with the potential for fewer side effects compared to current medications .

Antiviral Research

Indole derivatives have shown antiviral activity, with studies indicating that they can be effective against a variety of viruses. This includes research into treatments for influenza and other respiratory viruses, where the indole structure plays a crucial role in the inhibition of viral replication .

Antidiabetic Activity

The potential of indole derivatives in managing diabetes is another area of interest. These compounds have been studied for their ability to modulate blood sugar levels and improve insulin sensitivity, which could lead to new approaches in diabetes treatment .

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and indole derivatives, including 4-Bromo-6-chloro-1H-indole , are being explored for their antitubercular properties. The goal is to develop more effective and less toxic drugs to combat this persistent disease .

Antimalarial Potential

Malaria is another area where indole derivatives are being researched. The unique properties of these compounds make them suitable candidates for creating new antimalarial drugs, which are desperately needed due to the increasing resistance to existing treatments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the skin . As a precaution, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

作用機序

Target of Action

4-Bromo-6-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

It is generally important to handle such compounds in a well-ventilated place, using suitable protective clothing, and avoiding contact with skin and eyes .

特性

IUPAC Name |

4-bromo-6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMOVLKMGUEKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646178 | |

| Record name | 4-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-23-3 | |

| Record name | 4-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)